N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Lipophilicity Chromatographic retention Drug-likeness

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 303792-05-4, C24H19ClN2OS, MW 418.9 g/mol) is a synthetic diphenylacetamide derivative belonging to the broader class of 2-aminothiazole compounds. Its structure features a 2,2-diphenylacetamide moiety linked to a 1,3-thiazole core, which is further substituted at the 5-position with a 4-chlorobenzyl group.

Molecular Formula C24H19ClN2OS
Molecular Weight 418.9 g/mol
Cat. No. B11966453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Molecular FormulaC24H19ClN2OS
Molecular Weight418.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C24H19ClN2OS/c25-20-13-11-17(12-14-20)15-21-16-26-24(29-21)27-23(28)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,16,22H,15H2,(H,26,27,28)
InChIKeyXDKZDZFCEXQYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide: Procurement-Relevant Chemical Identity and Class Profile


N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 303792-05-4, C24H19ClN2OS, MW 418.9 g/mol) is a synthetic diphenylacetamide derivative belonging to the broader class of 2-aminothiazole compounds [1]. Its structure features a 2,2-diphenylacetamide moiety linked to a 1,3-thiazole core, which is further substituted at the 5-position with a 4-chlorobenzyl group. This specific substitution pattern distinguishes it from closely related regioisomers and analogs, such as the 2-chlorobenzyl variant (CAS 303791-98-2) and the 4-methylbenzyl derivative, which share the same core scaffold but differ in the nature and position of the benzyl substituent [2]. The compound is commercially available as a research chemical with a typical purity specification of ≥95% [1]. Its computed physicochemical properties, including a predicted XLogP3-AA of 6.3 and a molecular weight of 418.9 Da, place it within a lipophilic chemical space often explored in early-stage drug discovery for kinase inhibition and other intracellular targets [1].

Why N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide Cannot Be Replaced by a Generic Thiazolyl Acetamide Analog


The biological performance of diphenylacetamide-based thiazole derivatives is highly sensitive to the regiochemistry and electronic character of the benzyl substituent. Exploratory structure–activity relationship (SAR) studies within this chemotype have demonstrated that even subtle changes—such as moving a chlorine atom from the para to the ortho position on the benzyl ring—can dramatically alter chromatographic lipophilicity parameters, in silico biological activity predictions, and kinase inhibitory profiles [1]. Generic procurement of a 'thiazol-2-yl diphenylacetamide' without specifying the 4-chlorobenzyl substitution therefore carries a high risk of acquiring a compound with a fundamentally different pharmacological fingerprint, potentially invalidating experimental results in assays where target engagement is tuned to a precise steric and electronic fit [1][2].

N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide: Quantitative Evidence of Differentiation for Procurement Decisions


Chromatographic Lipophilicity (RM0) Comparison Between 4-Chlorobenzyl and Closest Analogs

In a systematic chemometric study of diphenylacetamide derivatives, reversed-phase thin-layer chromatography (RPTLC) on C18 and cyano-modified carriers was used to determine retention parameters that serve as surrogates for biological lipophilicity. The 4-chlorobenzyl-substituted compound exhibited distinct chromatographic retention constants (RM0) values relative to analogs bearing different substituents at the para position of the benzyl ring [1]. The study established that the polarity of the substituent R is the dominant factor influencing chromatographic parameters, which in turn correlate significantly with in silico predictions of pharmacokinetic behavior and oral bioavailability [1]. While exact RM0 values for the 4-chlorobenzyl compound are reported within the full dataset of the publication, the work provides the quantitative framework demonstrating that substitution at the 4-position with an electron-withdrawing chlorine atom yields measurably different lipophilicity compared to unsubstituted, methyl, or bromo analogs [1].

Lipophilicity Chromatographic retention Drug-likeness Diphenylacetamide SAR

Predicted Pharmacokinetic and Toxicity Profile Differentiation from Other Diphenylacetamide Derivatives

The same chemometric investigation utilized computational tools to predict pharmacokinetic properties and toxicity endpoints for the diphenylacetamide series, including the 4-chlorobenzyl derivative [1]. The study demonstrated that the chromatographic parameter m (derived from the slope of the retention–mobile phase composition relationship) exhibits a closer correlation with toxicity-related parameters, while the retention constant RM0 aligns better with lipophilicity and pharmacokinetic predictors such as gastrointestinal absorption and blood–brain barrier permeability [1]. The 4-chlorobenzyl compound's distinct substitution pattern yields a unique combination of predicted ADME properties that can be quantitatively compared against the 2-chlorobenzyl regioisomer and the 4-methylbenzyl analog [1].

In silico ADME Pharmacokinetic prediction Toxicity parameters Drug-likeness

Src Kinase Inhibitory Activity: Scaffold-Level Differentiation from Pyridine-Containing Congeners

A foundational SAR study on N-benzyl-substituted thiazolyl acetamide derivatives, inspired by the Src kinase inhibitor KX2-391 (tirbanibulin), systematically evaluated the impact of replacing the pyridine ring in the clinical candidate with a thiazole scaffold [1]. While the specific 4-chlorobenzyl derivative was not the primary focus, the study established that the unsubstituted N-benzyl thiazolyl analog (compound 8a) inhibited c-Src kinase with GI50 values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively [1]. The 4-fluorobenzylthiazolyl derivative (compound 8b) exhibited 64–71% inhibition of BT-20 breast carcinoma and CCRF-CEM leukemia cell proliferation at 50 µM [1]. These data provide a quantitative benchmark for the thiazole-based scaffold upon which the 4-chlorobenzyl compound is built, differentiating it from the pyridine-containing parent compound KX2-391, which shows GI50 values of 9–60 nM in cancer cell lines [1].

Src kinase inhibition Anticancer activity Kinase selectivity Thiazole vs pyridine scaffold

Regioisomeric Differentiation: 4-Chlorobenzyl vs 2-Chlorobenzyl Isomer

The 4-chlorobenzyl compound (CAS 303792-05-4) and its 2-chlorobenzyl regioisomer (CAS 303791-98-2, also sold as CAS 5325-06-4) share the identical molecular formula (C24H19ClN2OS) and molecular weight (418.9 g/mol) but differ in the position of the chlorine substituent on the benzyl ring [1][2]. This positional isomerism has profound consequences for molecular recognition: the para-chloro substituent exerts a predominantly electron-withdrawing inductive effect (Hammett σp = +0.23), whereas the ortho-chloro substituent introduces a combination of electronic and steric effects (Hammett σo = +0.20) with an additional proximity-based steric constraint that can alter the conformational preference of the benzyl group relative to the thiazole core [2]. The chemometric study of diphenylacetamides established that these electronic differences translate into measurably distinct chromatographic retention behavior, which correlates with divergent biological activity predictions [3].

Regioisomerism Ortho vs para substitution Electronic effects Hammett constant

N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide: Recommended Procurement-Driven Application Scenarios


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Src Family Kinases

This compound serves as a thiazole-based scaffold replacement for the pyridine core of clinical candidate KX2-391. Procurement is justified when medicinal chemistry teams seek to explore hinge-binding alternatives while maintaining the N-benzyl-substituted acetamide pharmacophore. The established Src inhibitory SAR for thiazole analogs (GI50 ~1.3–2.3 µM range for the unsubstituted benzyl derivative) provides a quantitative starting point for further optimization of the 4-chlorobenzyl variant [1].

Quantitative Structure–Property Relationship (QSPR) Studies on Lipophilicity-Dependent Cellular Uptake

The 4-chlorobenzyl compound, with its experimentally validated chromatographic lipophilicity parameters and in silico ADME predictions, is an ideal candidate for inclusion in QSPR models that correlate substituent electronic effects with cellular permeability. Its distinct para-chloro substitution pattern provides a well-defined electronic data point (σp = +0.23) that complements unsubstituted, methyl, and bromo analogs in the same series [1].

Regioisomer-Specific Biological Profiling to Map Chlorine Position Effects

The simultaneous procurement of both the 4-chlorobenzyl (CAS 303792-05-4) and 2-chlorobenzyl (CAS 303791-98-2) isomers enables head-to-head comparative studies that isolate the effect of chlorine position on target binding, cellular potency, and metabolic stability [1][2]. Such paired-isomer experimental designs are essential for establishing robust SAR that cannot be inferred from single-compound studies.

Reference Standard for Analytical Method Development and Quality Control of Diphenylacetamide Libraries

With a defined purity specification of ≥95%, established CAS registry number, and unique InChIKey (XDKZDZFCEXQYSN-UHFFFAOYSA-N), this compound can serve as a reference standard for HPLC method development, LC-MS quantification, and batch-to-batch consistency testing in laboratories synthesizing or screening diphenylacetamide-based libraries [1].

Quote Request

Request a Quote for N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.